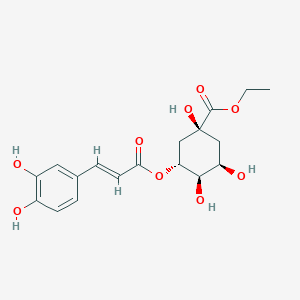![molecular formula C7H17Cl2FN2 B13419402 [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C7H16ClFN2 It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 3-pyrrolidinemethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 3-position. This is followed by the reaction with dimethylamine to form the desired compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine.
Reduction: Reduced amine derivatives.
Substitution: Compounds with substituted functional groups replacing the fluorine atom.
Scientific Research Applications
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride can be compared with other fluorinated pyrrolidine derivatives:
[(3-Chloropyrrolidin-3-yl)methyl]dimethylamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
[(3-Bromopyrrolidin-3-yl)methyl]dimethylamine:
[(3-Methylpyrrolidin-3-yl)methyl]dimethylamine: Lacks a halogen atom, resulting in different physical and chemical properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct characteristics such as increased stability, lipophilicity, and potential biological activity.
Properties
Molecular Formula |
C7H17Cl2FN2 |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)6-7(8)3-4-9-5-7;;/h9H,3-6H2,1-2H3;2*1H |
InChI Key |
XJHQZLROEAWARV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCNC1)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


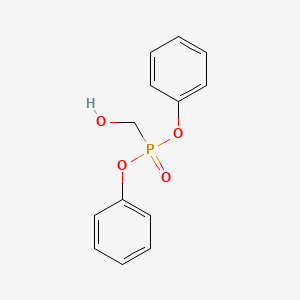
![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
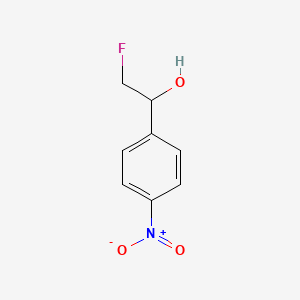
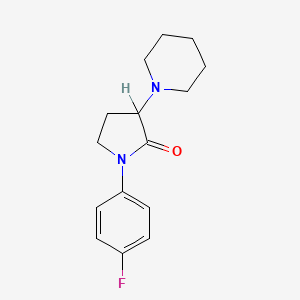
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
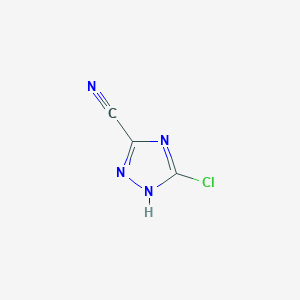
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

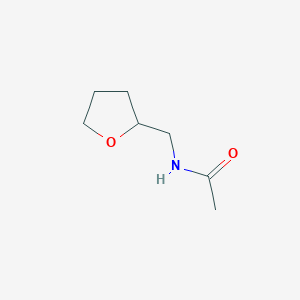
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
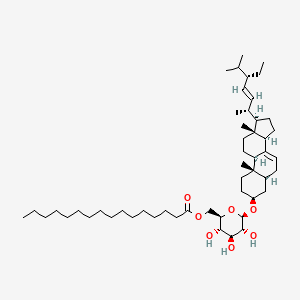
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)

